molecular formula C33H26ClFNO5P B2899241 (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate CAS No. 334973-20-5

(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate

Cat. No. B2899241
CAS RN: 334973-20-5
M. Wt: 602
InChI Key: YUINMFHMSQUSJN-KMHUKDJRSA-N
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Description

“(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate” is a complex organic compound. It is related to the class of compounds known as triphenylphosphonium salts . Triphenylphosphonium salts have been used in various chemical reactions, including dehydroxylative Csp3–N bond formation via electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine has been developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .


Chemical Reactions Analysis

Triphenylphosphine-assisted reactions have been studied extensively. In one example, a dehydroxylative Csp3–N coupling reaction assisted by triphenylphosphine was developed through electrochemical oxidation . The reaction proceeds via anodic oxidation of triphenylphosphine to generate its corresponding radical cation, followed by reacting with hydroxyl groups to form alkoxy triphenylphosphonium ions .

Safety and Hazards

The safety data sheet for a related compound, benzyltriphenylphosphonium chloride, indicates that it is fatal if swallowed or inhaled, causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure .

Future Directions

The most important area of modern pharmacology is the targeted delivery of drugs. One of the most promising classes of chemical compounds for creating drugs of this kind are the photochromic spiropyrans, capable of light-controlled biological activity . This work is devoted to the synthesis and study of the photochromic properties of new triphenylphosphonium salts of spiropyrans . It was found that all the synthesized cationic spiropyrans have high photosensitivity, increased resistance to photodegradation, and the ability for photoluminescence .

properties

IUPAC Name

[1-benzamido-2-(4-fluorophenyl)ethenyl]-triphenylphosphanium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25FNOP.ClHO4/c34-28-23-21-26(22-24-28)25-32(35-33(36)27-13-5-1-6-14-27)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;2-1(3,4)5/h1-25H;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUINMFHMSQUSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26ClFNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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